(S)-Amino-o-tolyl-acetic acid
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers. It may also include information about its occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized . This can involve various chemical reactions and processes.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule . Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational methods or determined experimentally .Scientific Research Applications
1. Role in Interstellar Chemistry
(S)-Amino-o-tolyl-acetic acid, structurally related to acetic acid (CH3COOH), is significant in interstellar chemistry. Acetic acid plays a crucial role in forming glycine, the simplest amino acid, and subsequently peptides. It is found in various cosmic environments, including hot cores, comet comas, and comet surfaces. The isomer-selective formation of acetic acid in polar ice mixtures upon exposure to ionizing radiation suggests its importance in interstellar ice chemistry, impacting the abundance of C2H4O2 isomers in space (Kleimeier et al., 2020).
2. Corrosion Inhibition
Amino acids, including those structurally related to this compound, demonstrate corrosion inhibitive performance. The corrosion inhibition effects of amino acids on various metals were investigated, revealing their potential as sustainable, biodegradable corrosion inhibitors (Kaya et al., 2016).
3. Diagnostic Tool in Metabolic Profiling
In metabolic profiling, acetic anhydride’s reactivity with the amine group of amino acids, including those similar to this compound, is used for enhancing nuclear magnetic resonance spectra of biomolecules. This technique aids in identifying biomarkers in clinical diagnostics and understanding molecular processes in living cells (Wilson et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIRERUSAMCDQ-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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